molecular formula C20H18O2 B14378247 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione CAS No. 88659-85-2

7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione

Cat. No.: B14378247
CAS No.: 88659-85-2
M. Wt: 290.4 g/mol
InChI Key: YCAKMXCCXPXLNP-UHFFFAOYSA-N
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Description

7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula C20H18O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable dienophile can lead to the formation of the desired tetracene derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and controlled oxidation are often employed. The use of advanced reactors and purification systems ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tetracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science.

Scientific Research Applications

7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism by which 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exerts its effects involves interactions with specific molecular targets. For instance, its quinone derivatives can participate in redox cycling, generating reactive oxygen species that can induce cellular damage. This property is being explored for its potential in cancer therapy, where selective induction of oxidative stress in cancer cells can lead to their apoptosis.

Comparison with Similar Compounds

  • 7,8,9,10-Tetrahydrotetracene-5,12-dione
  • 6,11-Dihydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione

Comparison: Compared to its analogs, 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exhibits unique chemical stability and reactivity due to the presence of the dimethyl groups. These groups can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics and material science.

Properties

CAS No.

88659-85-2

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

10,10-dimethyl-8,9-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O2/c1-20(2)9-5-6-12-10-15-16(11-17(12)20)19(22)14-8-4-3-7-13(14)18(15)21/h3-4,7-8,10-11H,5-6,9H2,1-2H3

InChI Key

YCAKMXCCXPXLNP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CC3=C(C=C21)C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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